N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a synthetic compound characterized by a benzopyran scaffold fused with a cycloheptylamine moiety. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-18(9-5-1-2-6-10-18)13-20-17(21)16-11-14-7-3-4-8-15(14)12-22-16;/h3-4,7-8,16H,1-2,5-6,9-13,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCIYRSUGIRMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2CC3=CC=CC=C3CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 1-aminocycloheptane with a suitable isochromene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including kinase inhibitors, alkaloids, and amino acid derivatives. Below is a comparative analysis based on the provided evidence:
Comparison with H-Series Kinase Inhibitors ()
The H-series inhibitors (e.g., H-7, H-8, H-9, H-89) are isoquinoline sulfonamide derivatives known for inhibiting protein kinases such as PKA and PKC. Key differences include:
- Core Structure: The target compound uses a benzopyran scaffold, whereas H-series inhibitors rely on isoquinoline sulfonamide backbones.
- Amino Substituents: The aminocycloheptyl group in the target compound contrasts with the ethylamine or piperazine chains in H-series inhibitors.
- Solubility : Both classes utilize hydrochloride salts, but the H-series often employ dihydrochloride forms (e.g., H-7·2HCl) for enhanced solubility .
Table 1: Structural Comparison with H-Series Inhibitors
| Feature | Target Compound | H-Series Inhibitors (e.g., H-8) |
|---|---|---|
| Core Structure | Benzopyran | Isoquinoline sulfonamide |
| Key Functional Groups | Carboxamide, aminocycloheptyl | Sulfonamide, methylaminoethyl |
| Salt Form | Hydrochloride | Dihydrochloride (e.g., H-8·2HCl) |
Comparison with Yohimbine Hydrochloride ()

Yohimbine hydrochloride, an indole alkaloid, is a selective α2-adrenergic receptor antagonist. Structural distinctions include:
- Scaffold : Yohimbine features a yohimban tetracyclic framework, while the target compound uses a simpler benzopyran system.
- Bioactivity : Yohimbine’s activity is driven by its indole nitrogen and ester groups, contrasting with the carboxamide and cycloheptylamine groups in the target compound .
Chromatographic Behavior ()
For example, N-(3,5-dinitrobenzoyl) amino acid esters exhibit variable α values depending on CSP end-capping, suggesting that the target compound’s stereochemistry and hydrophobicity could similarly affect retention .
Research Findings and Implications
- Kinase Inhibition Potential: The H-series inhibitors highlight the importance of sulfonamide/amine motifs in kinase binding.
- Receptor Targeting : Unlike yohimbine’s rigid yohimban core, the target’s flexible cycloheptylamine group could allow for adaptable binding to GPCRs or ion channels.
- Synthetic Challenges : The compound’s synthesis likely faces hurdles in stereocontrol and regioselectivity, akin to glycine derivatives but amplified by the cycloheptyl group .
Biological Activity
N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from various research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzopyran moiety, an amine group, and a carboxamide functional group. Its molecular formula is C17H26ClN2O2, with a molecular weight of approximately 320.86 g/mol.
1. Receptor Binding Affinity
Research indicates that derivatives of benzopyran compounds often exhibit significant binding affinity for various neurotransmitter receptors. Specifically, studies have shown that related compounds demonstrate high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. For instance, one study reported that a related compound showed high affinity for 5-HT1A and D2 receptors, suggesting potential applications in treating mood disorders and schizophrenia .
3. Antitumor Activity
Benzopyran derivatives have been investigated for their antitumor properties. Compounds with the benzopyran scaffold have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While specific studies on the hydrochloride form are scarce, the underlying biological mechanisms suggest potential for further exploration in cancer therapeutics.
The biological activity of this compound can be attributed to its interactions with neurotransmitter systems and hormonal pathways:
- Serotonin Modulation : Compounds similar to this one may modulate serotonin pathways by acting as agonists or antagonists at specific receptor subtypes.
- Estrogenic Effects : The structural characteristics allow for interaction with estrogen receptors, potentially influencing reproductive health and related physiological processes.
Case Study 1: Serotonin Receptor Affinity
A study conducted by researchers evaluated various substituted benzopyran derivatives for their receptor binding profiles. One compound demonstrated mixed agonistic properties at the 5-HT1A and 5-HT2A receptors, indicating a potential dual-action mechanism that could be beneficial in treating anxiety and depressive disorders .
Case Study 2: Antitumor Efficacy
In vitro studies on related benzopyran compounds revealed their ability to inhibit proliferation in breast cancer cell lines. These findings suggest that modifications to the benzopyran structure could enhance antitumor activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For analogous carboxamide derivatives, carbodiimide-based coupling reagents like EDC·HCl or HBTU are used to activate carboxylic acid intermediates, followed by reaction with amine-containing substrates (e.g., 1-aminocycloheptylmethyl derivatives) . Purification often involves column chromatography (silica gel, eluting with gradients of methanol/dichloromethane) or recrystallization. Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry and functional groups) and LC-MS (to verify molecular weight and purity ≥98%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can resolve cycloheptyl and benzopyran ring protons, while ¹³C NMR confirms carbonyl (C=O) and aromatic carbon environments.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC with UV Detection : Monitors purity (λmax ~255 nm for benzopyran derivatives) and identifies impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?
- Methodological Answer : Contradictions may arise from conformational flexibility (e.g., cycloheptyl ring puckering) or residual solvents. Strategies include:
- Variable Temperature NMR : To assess dynamic effects in cycloheptyl or benzopyran moieties.
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns ambiguous peaks.
- Computational Modeling : DFT calculations predict stable conformers and compare theoretical/experimental spectra .
- Repeat Synthesis : Eliminate batch-specific anomalies .
Q. What strategies optimize yield and selectivity in the final coupling step of this carboxamide?
- Methodological Answer :
- Reagent Screening : Test carbodiimides (EDC·HCl) vs. uronium salts (HBTU) for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while additives like HOAt suppress racemization .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.
- Real-Time Monitoring : Use TLC or in-line IR to track reaction progress.
- Design of Experiments (DoE) : Statistically identify optimal molar ratios and reaction times .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the carboxamide bond).
- Karl Fischer Titration : Quantify water content in hygroscopic hydrochloride salts.
- Long-Term Storage : Store at -20°C in amber vials with desiccants; reassess purity biannually .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Purity Reassessment : Use orthogonal methods (e.g., NMR, LC-MS, elemental analysis) to rule out impurities.
- Bioassay Controls : Include reference standards (e.g., known agonists/antagonists) to validate assay sensitivity.
- Crystallography : Single-crystal X-ray diffraction confirms structural consistency across batches.
- Collaborative Validation : Share samples with independent labs to verify reproducibility .
Q. What computational tools predict the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME or ADMETLab estimates LogP, solubility, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (critical for CNS-targeted applications).
- Docking Studies : Prioritize target receptors (e.g., GPCRs) based on benzopyran scaffold affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
